p38 MAPK-IN-1

概要

説明

p38 MAPK-IN-1は、p38ミトゲン活性化プロテインキナーゼ(MAPK)経路の強力で選択的な阻害剤です。この経路は、炎症、細胞分化、アポトーシスなど、さまざまな細胞プロセスに不可欠です。 This compoundは、炎症性疾患、癌、およびMAPKシグナル伝達の調節不全を含むその他の状態の治療における潜在的な治療用途により、大きな注目を集めています .

準備方法

合成経路と反応条件

p38 MAPK-IN-1の合成は、通常、重要な中間体の形成とその後の官能基化を含む複数のステップを伴いますこれらの反応で使用される一般的な試薬には、さまざまな有機溶媒、触媒、および保護基が含まれ、目的の化学変換を保証します .

工業生産方法

This compoundの工業生産は、一貫性と純度を確保しながら、ラボ規模の合成プロトコルをより大きな量に拡大することを伴います。これは、通常、収率を最大化し、不純物を最小限に抑えるために、温度、圧力、反応時間などの反応条件を最適化する必要があります。 連続フロー化学や自動合成プラットフォームなどの高度な技術が、効率と再現性を向上させるために採用される場合があります .

化学反応の分析

反応の種類

p38 MAPK-IN-1は、以下を含むいくつかの種類の化学反応を受けます。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、分子に酸素原子を導入します。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、酸素原子を削除するか、水素原子を添加します。

一般的な試薬と条件

This compoundの合成と修飾に使用される一般的な試薬には以下が含まれます。

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: 炭素上のパラジウム、酸化白金。

形成された主要な生成物

これらの反応から形成された主要な生成物は、通常、官能基が修飾されたthis compoundの誘導体です。 これらの誘導体は、p38 MAPKに対するさまざまな程度の阻害活性を示し、構造活性相関に関する貴重な洞察を提供します .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: p38 MAPK経路とそのさまざまな化学反応およびプロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 増殖、分化、アポトーシスなどの細胞機能に対するp38 MAPK阻害の影響を調査するために、細胞ベースのアッセイで使用されます。

医学: 炎症性疾患、癌、およびMAPKシグナル伝達の調節不全を含むその他の状態の治療のための潜在的な治療薬として調査されています。

科学的研究の応用

Cardiovascular Applications

Myocardial Reperfusion Injury

Research has demonstrated that p38 MAPK-IN-1 can significantly reduce myocardial reperfusion injury. In a murine model of ischemia/reperfusion, the use of SB 239063 (a specific p38 MAPK inhibitor) resulted in reduced myocardial infarct size and decreased polymorphonuclear leukocyte (PMN) accumulation in ischemic tissues. The study concluded that p38 MAPK activation is integral to the inflammatory response during reperfusion injury, suggesting that inhibition can provide cardioprotective effects by modulating PMN adhesion and activation .

Cancer Therapeutics

Regulation of Dickkopf-1 in Prostate Cancer

In prostate cancer research, this compound has been shown to regulate the Wnt inhibitor Dickkopf-1 (DKK-1), which is implicated in osteolytic bone metastasis. The inhibition of p38 MAPK resulted in decreased DKK-1 expression, thus potentially reversing osteoblastogenesis impairment associated with cancer progression . This highlights the compound's potential as a therapeutic target in managing osteolytic prostate cancers.

Impact on Intercellular Adhesion Molecule-1 Expression

In studies focused on septic shock, inhibition of the p38 MAPK pathway using SB203580 significantly reduced intercellular adhesion molecule-1 (ICAM-1) expression in endothelial cells. This suggests that targeting this pathway can mitigate inflammatory responses by decreasing leukocyte adhesion during septic conditions .

Neuroprotective Effects

Alzheimer’s Disease Treatment

Recent advancements have introduced targeted protein degradation (TPD) strategies using compounds like PRZ-18002 to selectively degrade phosphorylated p38 MAPK. This approach aims to alleviate the pathological effects associated with Alzheimer’s disease by reducing the levels of active p38 MAPK, which has been linked to neurodegeneration . The selective degradation mechanism offers a promising therapeutic avenue that could surpass traditional inhibitors.

Synaptic Function and Dysfunction

The involvement of p38 MAPK in synaptic plasticity indicates its critical role in neurodegenerative diseases. Studies suggest that small molecule inhibitors can effectively block proinflammatory cytokine production linked to neurodegeneration, positioning p38 MAPK as a valuable target for neurotherapeutic interventions .

Inflammatory Disorders

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been well-documented. Inhibition of this pathway has been shown to decrease the production of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. These findings support the use of p38 MAPK inhibitors as potential treatments for various inflammatory diseases, including rheumatoid arthritis and other chronic inflammatory conditions .

Summary Table of Applications

作用機序

p38 MAPK-IN-1は、p38 MAPKの活性部位に選択的に結合することで作用し、そのキナーゼ活性を阻害します。この阻害は、下流ターゲットのリン酸化と活性化を阻止し、最終的にシグナル伝達カスケードを破壊します。 This compoundの分子標的は、炎症、細胞周期調節、およびアポトーシスに関与するさまざまな転写因子、酵素、およびその他のタンパク質を含みます .

類似の化合物との比較

類似の化合物

This compoundと構造的および機能的に類似する化合物はいくつかあります。これらには以下が含まれます。

SB203580: 同様の阻害活性を有する、よく知られたp38 MAPK阻害剤。

BIRB 796: 研究によく使用される、p38 MAPKの別の強力な阻害剤。

VX-702: 潜在的な治療用途を有する、選択的なp38 MAPK阻害剤 .

This compoundの独自性

This compoundは、p38 MAPKに対する高い選択性と効力で際立っています。他の阻害剤とは異なり、最小限のオフターゲット効果を示し、さまざまな生物学的プロセスにおけるp38 MAPKの特定の役割を研究するための貴重なツールとなっています。 さらに、その独特の化学構造により、p38 MAPK経路を標的とする新しい治療戦略を探求することができます .

類似化合物との比較

Similar Compounds

Several compounds share structural and functional similarities with p38 MAPK-IN-1, including:

SB203580: A well-known p38 MAPK inhibitor with similar inhibitory activity.

BIRB 796: Another potent inhibitor of p38 MAPK, often used in research studies.

VX-702: A selective p38 MAPK inhibitor with potential therapeutic applications .

Uniqueness of this compound

This compound stands out due to its high selectivity and potency against p38 MAPK. Unlike some other inhibitors, it exhibits minimal off-target effects, making it a valuable tool for studying the specific role of p38 MAPK in various biological processes. Additionally, its unique chemical structure allows for the exploration of novel therapeutic strategies targeting the p38 MAPK pathway .

生物活性

p38 MAPK-IN-1 is a compound that specifically inhibits the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in various biological processes, including inflammation, cell differentiation, and apoptosis. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on different cell types, and potential therapeutic applications.

The p38 MAPK pathway is activated by various stress stimuli and is crucial for cellular responses to inflammation and stress. Inhibition of this pathway using this compound can lead to significant changes in cellular behavior:

- Cytokine Production : Studies have shown that p38 MAPK inhibition reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α in response to stimuli like lipopolysaccharide (LPS) . This reduction is primarily due to decreased transcriptional activation of these cytokines.

- Cell Survival and Apoptosis : this compound has been linked to enhanced survival of certain cell types under stress conditions. For instance, it has been shown to protect lymphoid cells from apoptosis induced by glucocorticoids .

1. Cardiac Cells

Research indicates that p38 MAPK plays a critical role in myocardial reperfusion injury. Inhibition with compounds like SB 239063 (a structural analog of this compound) significantly reduces PMN (polymorphonuclear leukocyte) accumulation and subsequent tissue injury during ischemia-reperfusion events .

2. Bone Cells

The role of the p38 MAPK pathway is also crucial in osteoblast differentiation and skeletal development. In vivo studies demonstrated that mice lacking components of the p38 MAPK pathway exhibited reduced bone mass and defects in osteoblast function .

| Study Focus | Findings |

|---|---|

| Skeletogenesis | Mice with deleted p38 genes showed impaired bone formation; suggests potential for osteoporosis therapies targeting this pathway. |

Case Study 1: Inhibition in Inflammatory Response

A study investigated the effects of this compound on LPS-induced inflammation in human bronchial epithelial cells. The compound significantly decreased the expression of interleukin-8, indicating its potential for treating respiratory inflammatory diseases .

Case Study 2: Cardiac Remodeling

In cardiac fibroblasts subjected to mechanical stress, inhibition of p38 MAPK resulted in enhanced expression of genes associated with fibrosis, highlighting its regulatory role in heart remodeling processes .

Research Findings Summary

The biological activity of this compound demonstrates its potential as a therapeutic agent across various conditions characterized by excessive inflammation or abnormal cell signaling. Key findings include:

- Reduction in Cytokine Production : Effective inhibition leads to decreased inflammatory responses.

- Protection Against Apoptosis : Enhances cell survival under stress.

- Regulation of Fibrosis : Impacts gene expression related to extracellular matrix components.

特性

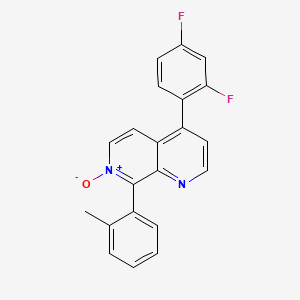

IUPAC Name |

4-(2,4-difluorophenyl)-8-(2-methylphenyl)-7-oxido-1,7-naphthyridin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O/c1-13-4-2-3-5-15(13)21-20-18(9-11-25(21)26)16(8-10-24-20)17-7-6-14(22)12-19(17)23/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQSLWNMVTKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=[N+](C=CC3=C(C=CN=C32)C4=C(C=C(C=C4)F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。